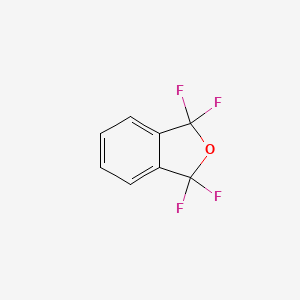
1,1,3,3-Tetrafluoro-1,3-dihydroisobenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3-Tetrafluoro-1,3-dihydroisobenzofuran is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of four fluorine atoms and a dihydroisobenzofuran ring structure, making it a valuable intermediate in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetrafluoro-1,3-dihydroisobenzofuran can be synthesized through several methods. One notable method involves the reaction of α,α,α-trichloro-o-toluic chloride with anhydrous hydrogen fluoride. This reaction is carried out with an amount ratio of 4 moles or a slight excess of hydrogen fluoride to 1 mole of α,α,α-trichloro-o-toluic chloride . Another method involves the reaction of 1,1,3,3-tetrachloro-1,3-dihydro-isobenzofuran with antimony trifluoride .
Industrial Production Methods: The industrial production of this compound typically follows the method involving α,α,α-trichloro-o-toluic chloride and anhydrous hydrogen fluoride due to its higher yield and purity . This process is preferred for large-scale production as it ensures good yield and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,1,3,3-Tetrafluoro-1,3-dihydroisobenzofuran undergoes various chemical reactions, including substitution and addition reactions. The presence of fluorine atoms makes it highly reactive towards nucleophiles and electrophiles.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as amines or alcohols under mild conditions.
Addition Reactions: These reactions can occur with electrophiles like halogens or acids.
Major Products Formed: The major products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions with amines can yield fluorinated amines, while addition reactions with halogens can produce halogenated derivatives .
Scientific Research Applications
1,1,3,3-Tetrafluoro-1,3-dihydroisobenzofuran has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1,3,3-tetrafluoro-1,3-dihydroisobenzofuran involves its interaction with molecular targets through its fluorine atoms. These interactions can lead to the formation of stable complexes with proteins or enzymes, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
- 1,1,3,3-Tetrachloro-1,3-dihydroisobenzofuran
- 1,1,3,3-Tetrafluoro-1,3-dihydrobenzofuran
Comparison: 1,1,3,3-Tetrafluoro-1,3-dihydroisobenzofuran is unique due to the presence of four fluorine atoms, which impart distinct chemical properties compared to its chlorinated analogs. The fluorine atoms enhance its reactivity and stability, making it more suitable for specific applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
1,1,3,3-tetrafluoro-2-benzofuran |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O/c9-7(10)5-3-1-2-4-6(5)8(11,12)13-7/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCNFZVURRHGCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
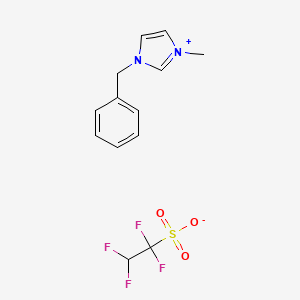
![[(2R,8R)-2-Fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B6315430.png)
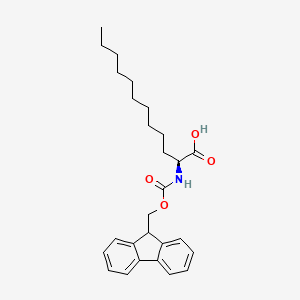
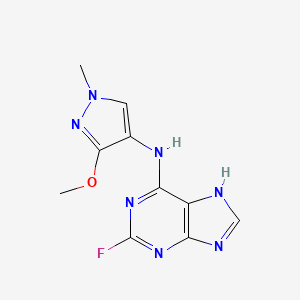
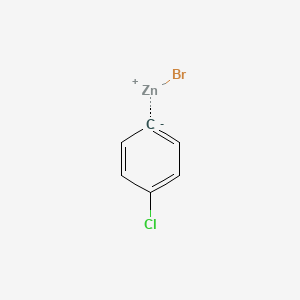
![2-(3-Fluoro-phenyl)-3-iodo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylic acid t-butyl ester, 95%](/img/structure/B6315458.png)

![5-Benzyl-2-(4-fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B6315471.png)
![Ethyl 2-iodo-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B6315474.png)
![Ethyl 2-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B6315480.png)
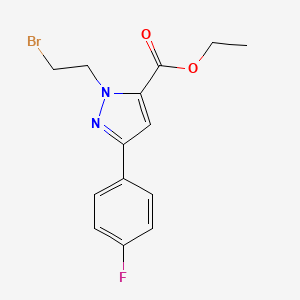
![[1,1'-Biphenyl]-2-yl(methyl)sulfane](/img/structure/B6315488.png)
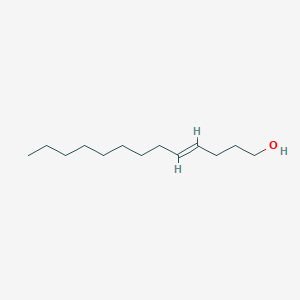
![4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B6315514.png)
